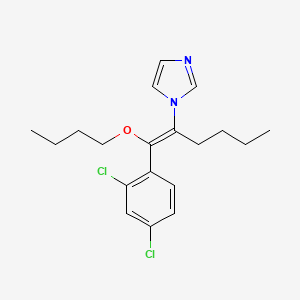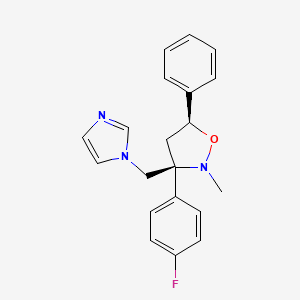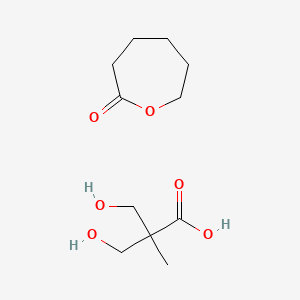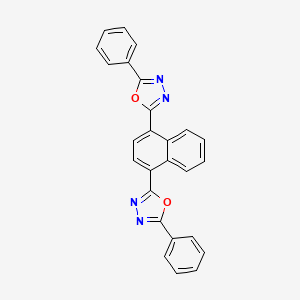
2,2'-(Naphthalene-1,4-diyl)bis(5-phenyl-1,3,4-oxadiazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Naphthalene-1,4-diyl)bis(5-phenyl-1,3,4-oxadiazole): is a heterocyclic compound that features a naphthalene core linked to two oxadiazole rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Naphthalene-1,4-diyl)bis(5-phenyl-1,3,4-oxadiazole) typically involves the cyclization of hydrazides with aromatic carboxylic acids under acidic conditions. The reaction is often carried out in the presence of dehydrating agents such as phosphorus oxychloride or polyphosphoric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2,2’-(Naphthalene-1,4-diyl)bis(5-phenyl-1,3,4-oxadiazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxadiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a variety of functional groups .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2,2’-(Naphthalene-1,4-diyl)bis(5-phenyl-1,3,4-oxadiazole) is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development .
Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. Research is ongoing to determine their efficacy and safety in treating various diseases .
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 2,2’-(Naphthalene-1,4-diyl)bis(5-phenyl-1,3,4-oxadiazole) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
- 2,5-Diphenyl-1,3,4-oxadiazole
- 2-(1-Naphthyl)-5-phenyl-1,3,4-oxadiazole
- 1,3,4-Oxadiazole derivatives
Comparison: Compared to similar compounds, 2,2’-(Naphthalene-1,4-diyl)bis(5-phenyl-1,3,4-oxadiazole) stands out due to its unique naphthalene core, which imparts distinct electronic and structural properties. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and photonics .
Propiedades
Número CAS |
85765-25-9 |
|---|---|
Fórmula molecular |
C26H16N4O2 |
Peso molecular |
416.4 g/mol |
Nombre IUPAC |
2-phenyl-5-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)naphthalen-1-yl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C26H16N4O2/c1-3-9-17(10-4-1)23-27-29-25(31-23)21-15-16-22(20-14-8-7-13-19(20)21)26-30-28-24(32-26)18-11-5-2-6-12-18/h1-16H |
Clave InChI |
QDKHNXQNYOAZDT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C4=CC=CC=C43)C5=NN=C(O5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


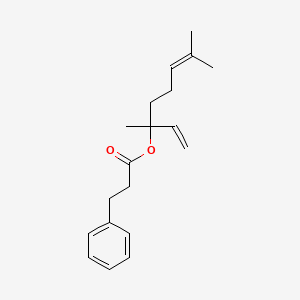
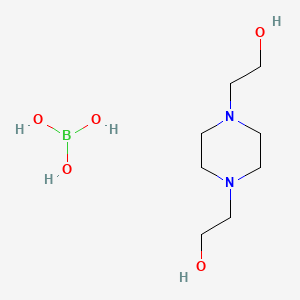
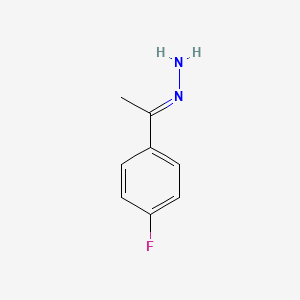
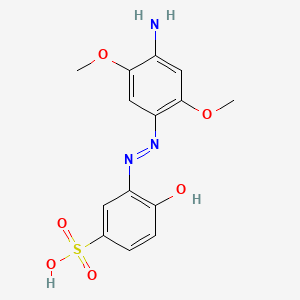
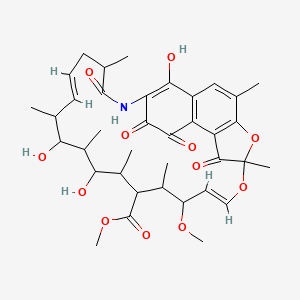
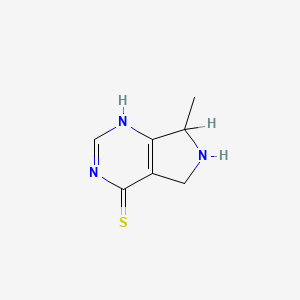
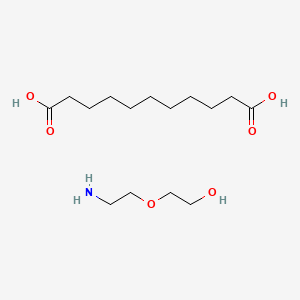
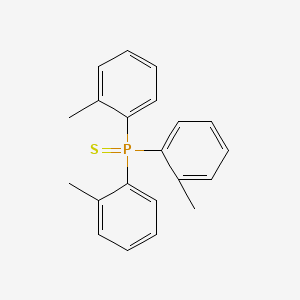
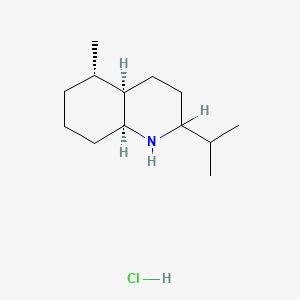
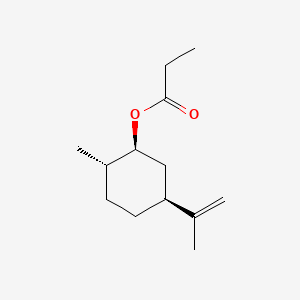
![N-[2-[(2-Aminoethyl)amino]ethyl]octadeca-9,12-dien-1-amide](/img/structure/B12673324.png)
